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6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

Catalog No.
S15846491
CAS No.
M.F
C7H5BrFN3O
M. Wt
246.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]py...

Product Name

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

IUPAC Name

6-bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

Molecular Formula

C7H5BrFN3O

Molecular Weight

246.04 g/mol

InChI

InChI=1S/C7H5BrFN3O/c1-11-7(13)12-3-4(8)2-5(9)6(12)10-11/h2-3H,1H3

InChI Key

LLHDEVYFBDYVND-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C=C(C=C(C2=N1)F)Br

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic organic compound characterized by a triazole and pyridine structure. Its chemical formula is C6H3BrFN3OC_6H_3BrFN_3O, with a molecular weight of 232.01 g/mol. The compound features a bromine atom at the 6-position, a fluorine atom at the 8-position, and a methyl group at the 2-position of the triazole ring, contributing to its unique reactivity and biological properties. The compound is identified by its CAS number 1816253-36-7 .

The reactivity of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can be attributed to the presence of both halogen atoms and the triazole moiety. Potential reactions include:

  • Nucleophilic substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic aromatic substitution: The fluorine atom may facilitate electrophilic aromatic substitution reactions on the pyridine ring.
  • Condensation reactions: The compound can participate in condensation reactions due to the presence of the carbonyl group in the triazole.

These reactions make it a versatile intermediate in organic synthesis.

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibits notable biological activity. Compounds with similar structures have been investigated for their potential as:

  • Antimicrobial agents: Many triazole derivatives show effectiveness against various bacterial and fungal strains.
  • Anticancer properties: Some studies suggest that triazoles can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory effects: Compounds within this class have been explored for their ability to modulate inflammatory pathways.

Further research is needed to elucidate its specific biological mechanisms and therapeutic potential.

The synthesis of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multi-step synthetic routes:

  • Formation of Triazole Ring: Starting from appropriate precursors such as hydrazines and α-haloketones to construct the triazole framework.
  • Bromination and Fluorination: Selective bromination at the 6-position and fluorination at the 8-position can be achieved using halogenating agents.
  • Methylation: The introduction of the methyl group at the 2-position can be performed through alkylation reactions.

These methods highlight the compound's synthetic versatility and potential for modification.

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemistry: Possible use as a fungicide or pesticide due to its biological activity.
  • Material Science: Exploration in creating novel materials with specific electronic or optical properties.

Interaction studies are essential for understanding how 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to target proteins can reveal its mechanism of action.
  • Enzyme Inhibition Assays: Testing its ability to inhibit specific enzymes involved in disease pathways can provide insights into its therapeutic potential.

These studies contribute to a comprehensive understanding of its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. Here are some notable examples:

Compound NameCAS NumberUnique Features
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine7169-95-1Different triazole structure
8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine1955558-29-8Lacks bromine substituent
Methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine2349371-98-6Methyl ester derivative
5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine1010120-55-4Amino substituent at different position

Uniqueness

The uniqueness of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one lies in its specific combination of halogen substituents and methylation on the triazole ring. This structural configuration may influence its biological activity and reactivity compared to similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

244.96000 g/mol

Monoisotopic Mass

244.96000 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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